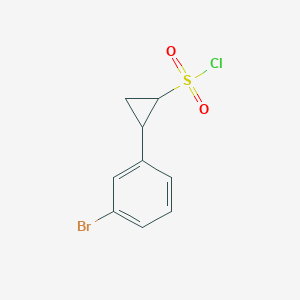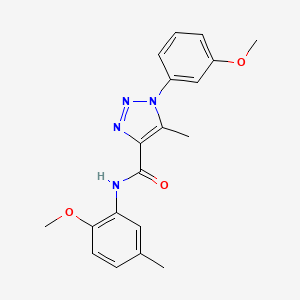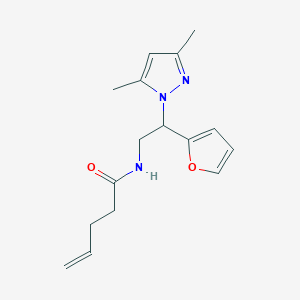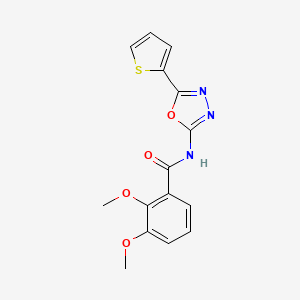
2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8BrClO2S. It is known for its unique chemical structure, which includes a cyclopropane ring attached to a bromophenyl group and a sulfonyl chloride group. This compound has gained attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-bromophenylcyclopropane with sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfonyl chloride group .
化学反应分析
Types of Reactions
2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
作用机制
The mechanism of action of 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .
相似化合物的比较
Similar Compounds
Cyclopropanesulfonyl chloride: Similar in structure but lacks the bromophenyl group.
Phenylsulfonyl chloride: Contains a phenyl group instead of a bromophenyl group.
Uniqueness
2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a bromophenyl group and a cyclopropane ring. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research applications .
属性
IUPAC Name |
2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZKOXRMLNWDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2640455.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)


![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)


![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)
![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)
